molecular formula C25H23ClN2O2 B14924401 4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B14924401
M. Wt: 418.9 g/mol
InChI Key: CXBZEILTOFTXDV-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro, methoxyphenyl, and methylbenzyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The chloro, methoxyphenyl, and methylbenzyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole would depend on its specific biological or chemical activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, through:

    Binding to active sites: .

    Inhibiting or activating enzymatic activity: .

    Modulating receptor function: .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: .

    3,5-bis(2-methoxyphenyl)-1H-pyrazole: .

    1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: .

Uniqueness

4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to the specific combination of chloro, methoxyphenyl, and methylbenzyl substituents. This unique structure may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-12-14-18(15-13-17)16-28-25(20-9-5-7-11-22(20)30-3)23(26)24(27-28)19-8-4-6-10-21(19)29-2/h4-15H,16H2,1-3H3

InChI Key

CXBZEILTOFTXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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